molecular formula C9H14BrNOS B13324218 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13324218
M. Wt: 264.18 g/mol
InChI Key: WLUHGQPUGYQJAE-UHFFFAOYSA-N
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Description

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol under hydrogenation conditions . The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a hydrogen source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The amino alcohol structure can facilitate binding to active sites and influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Chlorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
  • 2-{[(3-Fluorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
  • 2-{[(3-Iodothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol

Uniqueness

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-8-7(10)3-4-13-8/h3-4,11-12H,5-6H2,1-2H3

InChI Key

WLUHGQPUGYQJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C=CS1)Br

Origin of Product

United States

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